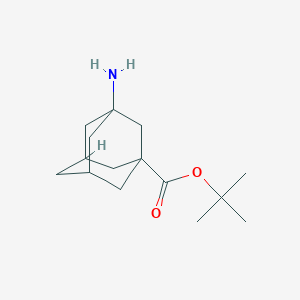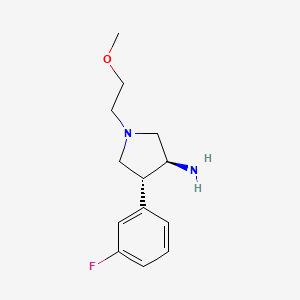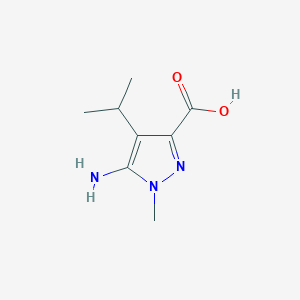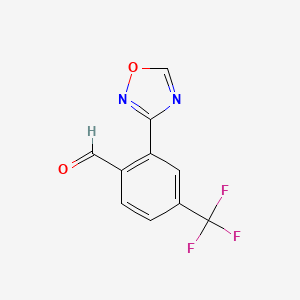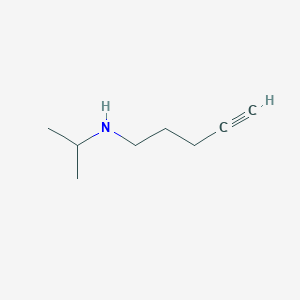
N-Isopropylpent-4-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropylpent-4-yn-1-amine is an organic compound characterized by the presence of an isopropyl group attached to a pent-4-yn-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpent-4-yn-1-amine typically involves the alkylation of pent-4-yn-1-amine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Isopropylpent-4-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions include amides, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Isopropylpent-4-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is employed in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism by which N-Isopropylpent-4-yn-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Pent-4-yn-1-amine: Shares the same backbone but lacks the isopropyl group.
Isopropylamine: Contains the isopropyl group but lacks the pent-4-yn-1-amine structure.
N-Methylpent-4-yn-1-amine: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: N-Isopropylpent-4-yn-1-amine is unique due to the presence of both the isopropyl group and the pent-4-yn-1-amine backbone, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-propan-2-ylpent-4-yn-1-amine |
InChI |
InChI=1S/C8H15N/c1-4-5-6-7-9-8(2)3/h1,8-9H,5-7H2,2-3H3 |
InChI Key |
YRDMOMHLEHJEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
![3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13322965.png)
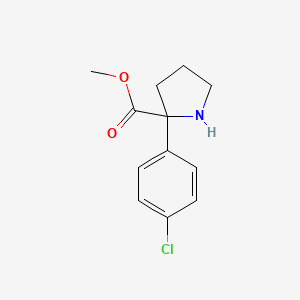
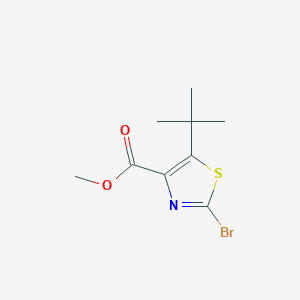
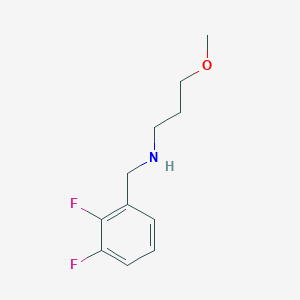
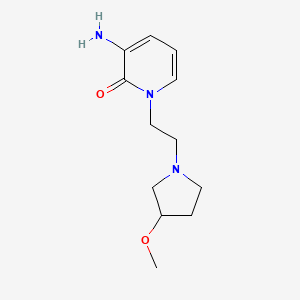
amine](/img/structure/B13322980.png)

![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)

